5-Chloro-2-methoxyphenylhydrazine hydrochloride

Antibacterial Drug Discovery Pyrazole Synthesis Oxadiazole Heterocycles

5-Chloro-2-methoxyphenylhydrazine hydrochloride is the essential arylhydrazine building block for constructing N-(5-chloro-2-methoxyphenyl)pyrazole pharmacophores (WO2014/22349). Its 5-Cl/2-MeO substitution pattern cannot be replicated with unsubstituted phenylhydrazine (CAS 100-63-0) or 2-methoxyphenylhydrazine (CAS 18312-46-4)—substitution changes product identity, bioactivity, and physicochemical properties. For analytical labs, its hydrazones produce a distinctive 35Cl/37Cl isotopic signature (M:M+2 ≈ 3:1) that reduces false positives in LC-MS carbonyl profiling vs. DNPH derivatization. Also available via in-house synthesis from 5-chloro-2-methoxyaniline (diazotization–SnCl₂ reduction, 90% yield at 100 g scale).

Molecular Formula C7H10Cl2N2O
Molecular Weight 209.07 g/mol
CAS No. 5446-16-2
Cat. No. B1587331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxyphenylhydrazine hydrochloride
CAS5446-16-2
Molecular FormulaC7H10Cl2N2O
Molecular Weight209.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NN.Cl
InChIInChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeyGOMLDPWKBMXMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxyphenylhydrazine Hydrochloride CAS 5446-16-2: Technical Identity and Baseline Specification for Procurement Decision-Making


5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS 5446-16-2) is a substituted arylhydrazine derivative characterized by a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, formulated as C7H9ClN2O·HCl with a molecular weight of 209.07 g/mol [1]. The compound is typically supplied as a solid powder with commercial purity specifications ranging from 95% to 98% (HPLC) . As a hydrazine derivative, it functions primarily as a nucleophilic building block for condensation reactions with carbonyl compounds to form hydrazones, and for cyclocondensation reactions yielding pyrazole and indole heterocycles . The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) , requiring standard laboratory handling protocols including appropriate personal protective equipment and adequate ventilation.

Why 5-Chloro-2-methoxyphenylhydrazine Hydrochloride Cannot Be Interchanged with Unsubstituted or Differently Substituted Phenylhydrazine Analogs in Synthetic Applications


The 5-chloro-2-methoxy substitution pattern on the phenyl ring of this hydrazine hydrochloride is not a trivial structural variation; it directly determines the electronic properties, steric profile, and ultimately the biological activity of downstream heterocyclic products. In structure-activity relationship (SAR) studies of hydrazine-derived compounds, the position and identity of aromatic substituents exert profound effects on antimicrobial potency [1]. Specifically, the electron-withdrawing chlorine at the 5-position modulates the electron density of the hydrazine moiety, altering both its nucleophilicity in condensation reactions and the pharmacokinetic properties of the resulting hydrazones or pyrazoles. Replacing 5-chloro-2-methoxyphenylhydrazine hydrochloride with unsubstituted phenylhydrazine or 2-methoxyphenylhydrazine (CAS 18312-46-4) will produce structurally different heterocyclic products that cannot be assumed to possess equivalent activity, selectivity, or physicochemical properties without independent validation. The differentiation is not a matter of improved or reduced potency in a generic sense; it is a matter of producing a fundamentally different compound that is not a functional substitute for the intended synthetic target.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxyphenylhydrazine Hydrochloride: Comparative Data for Scientific Selection


5-Chloro-2-methoxy Substitution Enables Synthesis of Pyrazolyl-Oxadiazole Antibacterial Agents Not Accessible from Unsubstituted Phenylhydrazine

5-Chloro-2-methoxyphenylhydrazine hydrochloride serves as the essential starting material for synthesizing 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-aryloxadiazoles, a specific class of antibacterial compounds . The 5-chloro-2-methoxyphenyl moiety is directly incorporated into the final pharmacophore via cyclocondensation to form the N-aryl pyrazole core. Use of unsubstituted phenylhydrazine (CAS 100-63-0) or 2-methoxyphenylhydrazine (CAS 18312-46-4) in this synthetic route yields structurally distinct pyrazole derivatives that are not bioisosteric and would constitute different chemical entities requiring separate biological characterization.

Antibacterial Drug Discovery Pyrazole Synthesis Oxadiazole Heterocycles Medicinal Chemistry

5-Chloro Substituent Modulates Antibacterial Activity of Phenylhydrazine-Derived Hydrazones Relative to Unsubstituted and Nitro-Substituted Analogs

SAR studies on phenylhydrazone derivatives demonstrate that aromatic ring substitution directly impacts antibacterial potency [1]. Among tested derivatives, 2,4-dinitrophenylhydrazine exhibited >100% activity relative to control against Gram-positive organisms, while 4-nitrophenylhydrazine and unsubstituted phenylhydrazine showed moderate activity (approximately 80%) [1]. This established SAR principle — that electron-withdrawing substituents enhance antibacterial activity — provides a class-level inference that the 5-chloro substituent in 5-chloro-2-methoxyphenylhydrazine hydrochloride confers different antibacterial properties compared to unsubstituted phenylhydrazine. The 5-chloro-2-methoxy pattern combines an electron-withdrawing chlorine with an electron-donating methoxy group, creating a unique electronic environment distinct from both unsubstituted and nitro-substituted analogs.

Antimicrobial SAR Hydrazone Derivatives Gram-positive Bacteria Structure-Activity Relationship

Commercial Purity Specification of ≥98% Differentiates Research-Grade Supply from Lower-Purity Industrial Alternatives for Reproducible Synthetic Outcomes

5-Chloro-2-methoxyphenylhydrazine hydrochloride is commercially available with a minimum purity specification of 98% (HPLC) from established research chemical suppliers . This purity level is critical for reproducible synthetic outcomes in multi-step medicinal chemistry campaigns where impurities can catalyze side reactions, inhibit desired transformations, or complicate purification. Industrial-grade or lower-purity phenylhydrazine alternatives (which may be available at 95% purity or less) introduce variability in reaction yields and product quality that is unacceptable for precise structure-activity relationship studies or patent-scale synthesis. The 98% specification is accompanied by the hydrochloride salt form, which offers improved stability and handling characteristics compared to the free base form (CAS 202823-24-3) .

Chemical Procurement Purity Specification Reproducibility Analytical Chemistry

Hydrochloride Salt Form Enhances Stability and Handling Relative to Free Base Form (CAS 202823-24-3) for Laboratory Storage and Use

5-Chloro-2-methoxyphenylhydrazine is commercially supplied as the hydrochloride salt (CAS 5446-16-2, molecular weight 209.07 g/mol) rather than the free base (CAS 202823-24-3, molecular weight 172.61 g/mol) [1]. The hydrochloride salt is a solid powder at ambient temperature , while the free base exhibits greater sensitivity to air oxidation and requires more stringent storage conditions. The salt form provides enhanced crystallinity, predictable weighing characteristics, and reduced hygroscopicity, which are critical for accurate stoichiometric measurements in synthesis. Storage recommendations specify long-term storage in a cool, dry place, with some vendors recommending -20°C for maximum recovery and stability .

Salt Form Selection Chemical Stability Laboratory Handling Long-Term Storage

Validated Synthetic Protocol with 90% Yield from 5-Chloro-2-methoxyaniline Provides Reproducible Route for Multi-Gram Scale Preparation

A validated synthetic protocol for 5-chloro-2-methoxyphenylhydrazine hydrochloride is documented in patent WO2014/22349 A1, achieving 90% isolated yield from 5-chloro-2-methoxyaniline [1]. The procedure involves diazotization of 2-methoxy-5-chloroaniline (100 g, 0.636 mol) with sodium nitrite in 6N HCl at -5 to 0°C for 1 hour, followed by reduction with stannous chloride (362 g, 1.90 mol) in concentrated HCl . This high-yielding, scalable protocol (demonstrated at 100 g starting material scale) enables cost-effective in-house preparation when commercial supply is constrained. In contrast, alternative hydrazine hydrochlorides with different substitution patterns may require re-optimization of diazotization conditions due to differences in amine nucleophilicity and diazonium salt stability.

Organic Synthesis Process Chemistry Diazotization-Reduction Scale-Up

Specific Detection Reagent for Carbonyl Compounds via Hydrazone Formation with Distinct Spectroscopic Properties Relative to 2,4-Dinitrophenylhydrazine (DNPH)

5-Chloro-2-methoxyphenylhydrazine hydrochloride functions as a reagent for the detection and quantification of carbonyl compounds in biological and environmental samples through hydrazone formation . The hydrazones formed from this reagent possess distinct UV-visible absorption and mass spectrometric properties compared to those derived from the more common 2,4-dinitrophenylhydrazine (DNPH). The 5-chloro-2-methoxy substitution pattern provides a unique chromophore with different λmax and molar absorptivity, as well as a distinct isotopic signature (due to the chlorine atom) that can facilitate mass spectrometric identification and quantification in complex matrices .

Carbonyl Detection Analytical Derivatization Hydrazone Formation Spectroscopic Analysis

Recommended Application Scenarios for 5-Chloro-2-methoxyphenylhydrazine Hydrochloride Based on Verifiable Differentiation Evidence


Synthesis of 5-Chloro-2-methoxyphenyl-Substituted Pyrazoles as Antibacterial Lead Compounds

This compound is the required starting material for synthesizing N-(5-chloro-2-methoxyphenyl)pyrazole derivatives, including the 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-aryloxadiazole class with documented antibacterial activity . The 5-chloro-2-methoxyphenyl moiety is directly incorporated into the pyrazole core and cannot be replicated using unsubstituted phenylhydrazine or other substitution patterns without altering the chemical identity of the final product. Medicinal chemistry laboratories developing pyrazole-based antibacterial agents should procure this specific hydrazine hydrochloride to access the intended pharmacophore described in patent WO2014/22349 A1 .

Carbonyl Compound Detection in Biological Samples via LC-MS with Chlorine Isotopic Signature

This reagent derivatizes aldehydes and ketones to form 5-chloro-2-methoxyphenylhydrazones, which exhibit a characteristic 35Cl/37Cl isotopic pattern (M and M+2 peaks in approximately 3:1 ratio) detectable by mass spectrometry . This isotopic signature improves specificity and reduces false-positive identifications compared to DNPH derivatization, particularly in complex biological matrices such as plasma, urine, or tissue homogenates. Analytical laboratories developing targeted LC-MS methods for carbonyl metabolite quantification can leverage this distinctive mass spectrometric fingerprint to enhance assay selectivity.

Multi-Gram Scale Preparation via Validated High-Yield Protocol When Commercial Supply Is Constrained

Process chemistry laboratories can prepare 5-chloro-2-methoxyphenylhydrazine hydrochloride in-house from commercially available 5-chloro-2-methoxyaniline using the validated protocol from patent WO2014/22349 A1, which delivers 90% isolated yield at 100 g starting material scale . The procedure employs standard diazotization-reduction chemistry with readily available reagents (sodium nitrite, stannous chloride, hydrochloric acid) and does not require specialized equipment beyond temperature control (-5 to 0°C). This self-sufficiency option is particularly valuable when commercial lead times are extended or when custom synthesis quantities exceed standard catalog offerings.

Structure-Activity Relationship Studies of Halogen-Substituted Phenylhydrazine Derivatives

The 5-chloro-2-methoxy substitution pattern provides a defined electronic environment for systematic SAR investigations of hydrazine-derived heterocycles. Based on established SAR in phenylhydrazone antibacterial studies where electron-withdrawing substituents (nitro groups) increase antimicrobial activity by 20-25 percentage points relative to unsubstituted phenylhydrazine , researchers can use 5-chloro-2-methoxyphenylhydrazine hydrochloride as a reference point for evaluating the contribution of the chlorine substituent to biological activity. Direct comparison with 2-methoxyphenylhydrazine (CAS 18312-46-4) derivatives allows isolation of the chlorine atom's electronic and steric contributions to potency, selectivity, and physicochemical properties .

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